Ethyl (6-methoxy-2-naphthoyl) acetate
Description
Structural Classification and Significance as a Beta-Keto Ester
Ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) is classified as a beta-keto ester. This classification is determined by the relative positions of its two carbonyl groups. The structure features an ester group (-COOEt) and a ketone group (C=O). The carbon atom adjacent to the ester's carbonyl group is designated as the alpha (α) carbon, and the next carbon in the chain, which is the carbonyl carbon of the ketone group, is the beta (β) carbon.
The significance of beta-keto esters in organic chemistry is profound. researchgate.net They are considered powerful and versatile synthons due to several key structural features: researchgate.net
Active Methylene (B1212753) Group: The methylene group (—CH2—) situated between the two carbonyl groups (the α-carbon) is highly acidic. This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance.
Dual Reactivity: This acidity allows the compound to act as a potent nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds through reactions like alkylation and acylation. Concurrently, the carbonyl carbons are electrophilic and can be attacked by other nucleophiles. researchgate.net
Keto-Enol Tautomerism: Beta-keto esters exist as an equilibrium mixture of keto and enol tautomers. This property influences their reactivity and is crucial in many of their synthetic applications.
These features make beta-keto esters, including Ethyl (6-methoxy-2-naphthoyl) acetate, valuable intermediates for synthesizing more complex molecules, particularly heterocyclic compounds and substituted ketones. researchgate.netnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| Classification | Beta-Keto Ester, Naphthalene (B1677914) Derivative |
| Key Functional Groups | Ester, Ketone, Methoxy (B1213986), Naphthalene Ring |
Relevance of Naphthalene Derivatives in Modern Organic Synthesis
Naphthalene (C10H8) is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. alfa-chemistry.comijrpr.com Its derivatives are of immense importance in modern organic synthesis due to the unique properties conferred by the naphthalene scaffold. algoreducation.comnumberanalytics.com
The fused ring system provides a rigid, planar, and electron-rich structure that serves as a versatile building block for a wide array of complex organic molecules. ijrpr.com The stability and reactivity of the naphthalene core make it a cornerstone in the development of:
Pharmaceuticals: Many drugs incorporate the naphthalene moiety. Notable examples include the NSAIDs Nabumetone and Naproxen, and the beta-blocker Propranolol. ijrpr.comwikipedia.org The lipophilic nature of the naphthalene ring can enhance a drug's ability to cross cell membranes.
Dyes and Pigments: Naphthalene derivatives are precursors to many azo dyes, which have widespread use in the textile, plastic, and coating industries. numberanalytics.comwikipedia.org
Polymers and Resins: The single largest industrial use of naphthalene is in the production of phthalic anhydride, a key intermediate for making plasticizers, paints, and resins. wikipedia.org
Agrochemicals: Certain naphthalene derivatives, such as naphthoxyacetic acids, are utilized in agriculture. wikipedia.org
The ability to functionalize the naphthalene ring at various positions through reactions like nitration, halogenation, and sulfonation allows chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications. alfa-chemistry.comnumberanalytics.com
Historical Context and Evolution of Research on Beta-Keto Esters
The study of beta-keto esters has a rich history dating back to the 19th century with the discovery of the Claisen condensation. This reaction, which involves the base-catalyzed condensation of two ester molecules, became the classical method for synthesizing beta-keto esters and remains a fundamental transformation in organic chemistry. researchgate.netyoutube.com Another key historical development is the Dieckmann condensation, an intramolecular version of the Claisen reaction used to form cyclic beta-keto esters. researchgate.net
Early research focused on understanding the unique reactivity of the active methylene group and harnessing it for the synthesis of various compounds. For decades, the chemistry of beta-keto esters was dominated by their use as enolates in alkylation and acylation reactions.
In the latter half of the 20th century, research evolved significantly with the advent of modern organometallic chemistry. A major leap forward was the development of palladium-catalyzed reactions involving allylic esters of beta-keto acids. nih.gov These methodologies, pioneered in the 1960s and expanded upon since, opened up new avenues for carbon-carbon bond formation, such as allylic alkylation, and offered novel synthetic strategies not achievable through traditional methods. nih.gov More recent advancements have focused on developing more efficient and environmentally benign catalytic systems for synthesizing and transforming beta-keto esters, including methods for selective transesterification. rsc.org
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is its application as a pivotal intermediate in the synthesis of Nabumetone. eprajournals.com Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one, is a widely used non-steroidal anti-inflammatory drug (NSAID). google.com
Several patented synthetic routes for Nabumetone rely on this compound or its immediate keto-enol tautomer, 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one. google.comgoogle.com A common synthetic strategy involves the condensation of 2-acetyl-6-methoxynaphthalene (B28280) with an acetate source like ethyl acetate in the presence of a base. google.comdrugfuture.com This reaction directly forms the beta-diketo (keto-enol) derivative.
The subsequent step in the synthesis of Nabumetone involves the selective reduction and decarboxylation of this intermediate. For example, the keto-enol intermediate can be catalytically hydrogenated to yield Nabumetone. google.comchemicalbook.com The efficiency and yield of this multi-step synthesis are heavily dependent on the successful formation and conversion of the this compound intermediate, making it a subject of significant process chemistry research aimed at optimizing reaction conditions for large-scale industrial production. epo.org
Structure
3D Structure
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
butanoyl 6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-3-4-15(17)20-16(18)13-6-5-12-10-14(19-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
LDXWSHJSCXBBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Ethyl 6 Methoxy 2 Naphthoyl Acetate
Established Synthetic Pathways for Beta-Keto Esters
The formation of β-keto esters is a cornerstone of organic synthesis, with the Claisen condensation being the most classic and widely utilized method. numberanalytics.comwikipedia.org This reaction and its variants provide reliable routes to these valuable synthetic intermediates.
Claisen Condensation and Its Mechanistic Variants
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgbyjus.com The driving force for this reaction is the formation of a highly resonance-stabilized enolate of the β-keto ester product. jove.comorganic-chemistry.org For the reaction to proceed, at least one of the esters must have an α-proton and be capable of forming an enolate upon deprotonation. wikipedia.orgbyjus.com
The general mechanism involves several key steps:
Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule to form a nucleophilic enolate ion. numberanalytics.comwikipedia.org
Nucleophilic Attack : The enolate ion then attacks the electrophilic carbonyl carbon of a second ester molecule. numberanalytics.com
Elimination : This addition is followed by the elimination of an alkoxide leaving group, which regenerates the carbonyl and forms the β-keto ester. numberanalytics.com
Deprotonation : The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily removed by the alkoxide base generated in the previous step. masterorganicchemistry.com This deprotonation is thermodynamically favorable and drives the reaction to completion. wikipedia.orgjove.com
Protonation : A final acidic workup is required to protonate the resulting enolate and isolate the neutral β-keto ester product. wikipedia.orgjove.com
When the condensation occurs between two different esters, it is referred to as a "Crossed Claisen condensation". libretexts.orglibretexts.org To avoid a mixture of products, these reactions are most effective when one ester partner lacks α-hydrogens (e.g., an aromatic ester) and thus can only act as the electrophile. organic-chemistry.orglibretexts.org
The synthesis of ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) can be achieved via a Crossed Claisen condensation. In this specific application, the enolate of ethyl acetate acts as the nucleophile, and a derivative of 6-methoxy-2-naphthoic acid, such as ethyl 6-methoxy-2-naphthoate, serves as the acylating agent (electrophile).
The reaction involves generating the enolate of ethyl acetate using a strong base. This enolate then attacks the carbonyl carbon of ethyl 6-methoxy-2-naphthoate. Subsequent elimination of an ethoxide ion yields the target β-keto ester. Given that ethyl 6-methoxy-2-naphthoate lacks α-hydrogens, it can only function as the electrophilic "acceptor" ester, which simplifies the reaction and prevents self-condensation, leading to a more specific product outcome.
A prominent example is the condensation of 2-acetyl-6-methoxynaphthalene (B28280) with ethyl acetate in the presence of potassium sec-butoxide (B8327801) in dimethyl sulfoxide (B87167) (DMSO) to form an intermediate that leads to Nabumetone. drugfuture.com While this starts from a ketone rather than an ester, the principle of acylating a nucleophile with an acetate unit is analogous.
The choice of base is critical in Claisen condensations. While alkoxides like sodium ethoxide are traditionally used, stronger bases such as sodium amide or sodium hydride (NaH) can significantly improve yields. organic-chemistry.org Sodium hydride is particularly effective as it irreversibly deprotonates the ester, shifting the equilibrium towards the enolate. google.comprepchem.com
The use of sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a powerful combination for promoting condensation reactions. tandfonline.comscribd.comresearchgate.net Research has shown that a mixture of NaH and an in situ generated alkoxide in DMSO is a highly effective base system that allows for rapid and complete deprotonation at ambient temperatures. tandfonline.comresearchgate.net This "activated" NaH/alkoxide system has proven particularly effective in Dieckmann condensations (intramolecular Claisen reactions) and for the acylation of ketones, affording β-keto esters in high yields. tandfonline.comresearchgate.net This methodology is noted for its operational simplicity and scalability. tandfonline.comscribd.com
One documented synthesis of a Nabumetone precursor involves the condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate using sodium hydride in anhydrous DMSO under a nitrogen atmosphere, highlighting the industrial relevance of this base-solvent system. google.com
| Base | Typical Solvent | Key Advantages | Considerations |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Traditional, readily available. organic-chemistry.org | Reversible reaction, may require driving equilibrium. wikipedia.org |
| Sodium Hydride (NaH) | DMSO, THF, Ether | Irreversible deprotonation, often higher yields. organic-chemistry.orggoogle.com | Flammable H₂ gas byproduct. tandfonline.com |
| NaH/Alkoxide in DMSO | DMSO | Highly activated, rapid reactions, high yields. tandfonline.comresearchgate.net | Requires anhydrous conditions. google.com |
| Lithium diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base, useful in mixed condensations. wikipedia.org | Requires low temperatures, not typically used in classic Claisen due to enolization of the electrophile. wikipedia.org |
Alternative C-Acylation Methodologies for Beta-Keto Ester Formation
Beyond the classic Claisen condensation, other C-acylation methods have been developed to synthesize β-keto esters, often offering advantages in terms of regioselectivity, reaction conditions, or substrate scope. researchgate.net These methods typically involve the reaction of a pre-formed enolate or enolate equivalent with a highly reactive acylating agent.
A powerful alternative involves the C-acylation of ketene (B1206846) silyl (B83357) acetals with acid chlorides. organic-chemistry.org Ketene silyl acetals are silyl enol ethers of esters and serve as stable, neutral enolate equivalents. In this approach for synthesizing ethyl (6-methoxy-2-naphthoyl) acetate, 6-methoxy-2-naphthoyl chloride would be used as the acylating agent.
The reaction proceeds via the nucleophilic attack of the ketene silyl acetal (B89532) on the highly electrophilic acid chloride. This method can be catalyzed by Lewis acids and is often effective for producing thermodynamically unfavorable or highly substituted β-keto esters. organic-chemistry.org The reaction of enol silyl ethers with acid chlorides has been shown to produce β-dicarbonyl compounds in good yields. organic-chemistry.org
Magnesium enolates offer another effective route for the C-acylation of esters. organic-chemistry.org These enolates can be generated from various starting materials and exhibit useful reactivity profiles. One notable method is the decarboxylative Claisen condensation, which utilizes magnesium enolates derived from substituted malonic acid half oxyesters. organic-chemistry.org These act as pronucleophiles that react with acyl donors, including acid chlorides, to yield functionalized β-keto esters. organic-chemistry.org
Another strategy involves the direct treatment of thioesters with MgBr₂·OEt₂ and a base in the presence of an acylating agent. organic-chemistry.org This "soft enolization" and subsequent acylation proceed under mild conditions to give β-keto thioesters, which can then be readily converted to the corresponding β-keto esters. organic-chemistry.org The use of magnesium salts can promote chelation, which may influence the regioselectivity and efficiency of the acylation process. nih.gov
| Method | Nucleophile | Electrophile (Acylating Agent) | Key Features |
|---|---|---|---|
| Crossed Claisen Condensation | Ethyl acetate enolate | Ethyl 6-methoxy-2-naphthoate | Base-driven equilibrium, requires final acid workup. wikipedia.orgorganic-chemistry.org |
| Acylation with Acid Chloride | Ketene silyl acetal of ethyl acetate | 6-Methoxy-2-naphthoyl chloride | Uses a stable enolate equivalent; can be Lewis acid-catalyzed. organic-chemistry.org |
| Magnesium Enolate Acylation | Magnesium enolate of an acetate derivative | 6-Methoxy-2-naphthoyl chloride or other acyl donor | Can proceed under mild conditions; chelation may enhance selectivity. organic-chemistry.orgnih.gov |
Precursor Synthesis and Functional Group Transformations
A primary and widely utilized precursor for the synthesis of the target molecule is 2-Acetyl-6-methoxynaphthalene. ontosight.aigoogle.com This ketone contains the core 6-methoxynaphthalene structure with an acetyl group at the 2-position, which can be further elaborated to form the β-keto ester.
The most common method for synthesizing 2-Acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). ontosight.aiorgsyn.org This reaction typically involves treating 2-methoxynaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.orggoogle.comprepchem.com The choice of solvent is crucial for regioselectivity; nitrobenzene, for instance, favors acylation at the 6-position, which is desired, whereas solvents like carbon disulfide can lead to the 1-acetylated product as the major isomer. orgsyn.org
Careful control of reaction parameters, particularly temperature, is essential to maximize the yield of the desired 2-acetyl-6-methoxynaphthalene and minimize the formation of tars and isomeric byproducts. orgsyn.org While the classic Friedel-Crafts reaction is effective, research has also explored heterogeneous catalysts, such as ion-exchanged zeolites (e.g., Zr⁴⁺-zeolite beta), to improve the process by potentially offering easier catalyst separation and recyclability. orientjchem.org
Once 2-Acetyl-6-methoxynaphthalene is obtained, it can be converted into other valuable precursors. For example, oxidation of the acetyl group, such as through the haloform reaction with sodium hypochlorite, yields 6-methoxy-2-naphthoic acid. oriprobe.comcaymanchem.com This carboxylic acid can then be activated, for instance, by conversion to its acid chloride (6-methoxy-2-naphthoyl chloride), creating a highly reactive electrophile ready for subsequent C-C bond formation to build the β-keto ester side chain. orgsyn.org
| Method | Reagents | Solvent | Key Parameters | Reported Yield | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride, AlCl₃ | Nitrobenzene | Controlled temperature (10.5-13°C) | 45-48% | orgsyn.org |
| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetyl Chloride, AlCl₃ | Nitrobenzene | Aging reaction at 40±5°C | Not specified | google.com |
| Heterogeneous Catalysis | 2-Methoxynaphthalene, Acetic Anhydride, Zr⁴⁺-zeolite beta | Dichloromethane | Reaction time of 36h at 140°C | 29% conversion, 39% selectivity | orientjchem.org |
Naphthalene-2-yl acetate derivatives serve as versatile platforms for constructing the side chain of the target molecule. These compounds can be synthesized through various routes, often starting from hydroxylated naphthalenes like 2-naphthol (B1666908). For instance, the Williamson ether synthesis, reacting 2-naphthol with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, directly yields ethyl (naphthalen-2-yloxy)acetate. iucr.org
While this specific derivative has an ether linkage, the general strategy of using acetate-type structures is significant. A more relevant pathway towards this compound involves the transformation of a precursor like 2-acetyl-6-methoxynaphthalene. One conceptual approach involves a Baeyer-Villiger oxidation. This reaction could convert the ketone functionality of 2-acetyl-6-methoxynaphthalene into an ester, specifically 6-methoxy-2-naphthyl acetate. Although not a direct route to the final product, this transformation highlights a method for generating acetate derivatives on the naphthalene (B1677914) core. Research into the metabolism of the drug Nabumetone has shown that such a Baeyer-Villiger oxidation can occur enzymatically, catalyzed by flavin-containing monooxygenase isoform 5 (FMO5), to produce an acetate intermediate. nih.gov
These acetate derivatives, once formed, can be subjected to further chemical modifications. For example, they could undergo Claisen condensation-type reactions or be used in syntheses involving organometallic reagents to build the required three-carbon keto-ester chain, demonstrating the synthetic utility of these intermediates. google.com
Enantioselective Synthesis and Chiral Induction Approaches
The synthesis of chiral molecules, where one enantiomer is preferred over the other, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. For β-keto esters like this compound, which can possess a chiral center if substituted at the α-position, enantioselective synthesis is of great interest. The principles of asymmetric catalysis and the use of chiral auxiliaries are central to achieving this goal.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For the synthesis of β-keto esters, a key strategy is the asymmetric hydrogenation of the ketone group to produce chiral β-hydroxy esters, which are closely related structures. rsc.org Chiral ruthenium-diphosphine complexes, such as those derived from BINAP, are highly effective for this transformation, often achieving excellent enantioselectivities (up to 99% ee) and complete conversions. nih.govrsc.org The reaction can be performed in various solvents, including environmentally benign ionic liquids, which also facilitate catalyst recycling. rsc.org Similarly, iridium complexes with chiral P,N,N-ligands or f-diaphos ligands have been successfully employed for the asymmetric hydrogenation of a wide range of β-keto esters and amides. rsc.orgresearchgate.net
Another powerful approach is asymmetric enamine catalysis. acs.orgnih.gov Chiral primary amines can react with β-keto esters to form chiral enamines. These intermediates can then react with electrophiles, with the chiral catalyst directing the facial attack to produce an enantioenriched product. nih.gov This methodology has been applied to reactions like α-hydrazination and Robinson annulation of β-keto esters with high yields and enantioselectivities. acs.org The stereochemical outcome can be influenced by factors such as hydrogen bonding between the catalyst and substrates. nih.gov
Furthermore, chiral Lewis acids, such as tin-BINOL complexes, can catalyze enantioselective reactions like the α-cyanation of β-keto esters, demonstrating the broad utility of asymmetric catalysis in modifying this class of compounds. thieme-connect.com
| Reaction Type | Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-ferrocenyl P,N,N-ligands | Various β-keto esters | Up to 95% | rsc.org |
| Asymmetric Hydrogenation | Ru-BINAP in Ionic Liquid | β-keto esters | Up to 99.3% | rsc.org |
| Asymmetric α-Hydrazination | Chiral Primary Amine | Acyclic β-keto ester | 95% | acs.org |
| Asymmetric α-Cyanation | Chiral Tin-BINOL complex | β-keto esters | Up to 83% | thieme-connect.com |
An alternative to using a chiral catalyst is to employ a chiral auxiliary. This strategy involves covalently attaching a chiral, enantiopure molecule (the auxiliary) to the substrate. The inherent stereochemistry of the auxiliary then directs the stereochemical outcome of a subsequent reaction, a process known as diastereoselective synthesis. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
In the context of β-keto esters, a chiral auxiliary can be incorporated into the ester portion of the molecule or used to form a chiral enamine. For example, reacting a β-keto ester with an enantiopure amine, such as trans-1,2-diaminocyclohexane, forms a chiral enamine intermediate. mdpi.com This enamine can then react with an electrophile, where the bulky chiral auxiliary blocks one face of the molecule, forcing the electrophile to attack from the less hindered side. This approach has been successfully used for the stereoselective synthesis of α-SCF₃-β-ketoesters featuring a tetrasubstituted stereocenter. mdpi.com After the reaction, the enamine is hydrolyzed to reveal the modified β-keto ester and release the chiral auxiliary. This method has achieved high enantioselectivity (up to 91% ee) for the final product after removal of the auxiliary. mdpi.com
Reagent-controlled synthesis is a related concept where a chiral reagent is used in stoichiometric amounts to induce stereoselectivity. While often less atom-economical than catalytic or auxiliary-based methods, it can be highly effective. For example, reductions of β-keto esters using enzymes like genetically engineered Baker's Yeast or isolated ketoreductases (KREDs) can provide chiral β-hydroxy esters with exceptional stereoselectivity (>99% ee). nih.govresearchgate.net These biocatalytic approaches function by using the chiral environment of the enzyme's active site to control the reduction of the carbonyl group.
Mechanistic Insights and Reactivity Studies of Ethyl 6 Methoxy 2 Naphthoyl Acetate
Enolate Chemistry and Tautomerism
The chemistry of β-keto esters is dominated by the properties of the α-carbon and its protons. The presence of two adjacent carbonyl groups significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a key intermediate in many of the compound's characteristic reactions.
Like other carbonyl compounds with α-hydrogens, ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) exists in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. libretexts.orgopenstax.orglibretexts.org This phenomenon is known as keto-enol tautomerism. libretexts.orgopenstax.orglibretexts.org Tautomers are distinct isomers that can be readily interconverted, typically through the migration of a proton. openstax.orglibretexts.org
The equilibrium between the keto and enol tautomers can be catalyzed by either acid or base. openstax.orglibretexts.orgyoutube.com
Base-catalyzed tautomerism involves the removal of an α-proton by a base to form a resonance-stabilized enolate ion. Subsequent protonation on the oxygen atom yields the enol form. libretexts.org
Acid-catalyzed tautomerism begins with the protonation of the carbonyl oxygen, followed by the removal of an α-proton by a weak base (like water) to form the enol. openstax.orglibretexts.orgyoutube.com
For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto tautomer due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org For instance, the enol content of acetone at equilibrium is exceedingly small. openstax.org However, for β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized by two primary factors:
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system. youtube.com
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring. youtube.com
The position of the keto-enol equilibrium is highly sensitive to the solvent. masterorganicchemistry.com In the case of ethyl acetoacetate, a classic β-keto ester, the enol content varies dramatically with the polarity and hydrogen-bonding capability of the solvent. In non-polar solvents, the enol form, stabilized by intramolecular hydrogen bonding, is favored. Conversely, in polar, protic solvents that can engage in intermolecular hydrogen bonding, the keto form becomes more stabilized, shifting the equilibrium. masterorganicchemistry.com
| Solvent | % Enol Form | % Keto Form |
|---|---|---|
| Gas Phase | 92 | 8 |
| Carbon Tetrachloride (non-polar) | 49 | 51 |
| Methanol (polar, protic) | 12 | 88 |
| Water (polar, protic) | 0.4 | 99.6 |
Regioselectivity in enolate formation becomes a critical consideration for unsymmetrical ketones that possess non-equivalent α-hydrogens, leading to the possibility of forming either a kinetic or a thermodynamic enolate. jove.comacs.org
Kinetic enolates are formed faster by deprotonating the less sterically hindered α-proton. Their formation is favored by strong, bulky, non-nucleophilic bases (e.g., LDA), aprotic solvents, and low temperatures. jove.com
Thermodynamic enolates are the more stable enolates, typically having a more substituted double bond. Their formation is favored under conditions that allow for equilibration, such as weaker bases, protic solvents, and higher temperatures. jove.com
For ethyl (6-methoxy-2-naphthoyl) acetate, the question of regioselectivity is simplified. The methylene (B1212753) protons located between the naphthoyl carbonyl and the ester carbonyl are significantly more acidic (pKa ≈ 11 in DMSO for ethyl acetoacetate) than any other protons in the molecule. This enhanced acidity is due to the inductive effect of both carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to be stabilized by resonance delocalization over both oxygen atoms. libretexts.org Consequently, deprotonation occurs exclusively at this α-carbon, leading to the formation of a single regioisomer of the enolate.
| Factor | Kinetic Control (Less Substituted) | Thermodynamic Control (More Substituted) |
|---|---|---|
| Base | Strong, bulky (e.g., LDA) | Weaker, smaller (e.g., NaOEt, t-BuOK) |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C) |
| Reaction Time | Short | Long (allows for equilibration) |
While regioselectivity is not a major concern, the stereoselectivity (E/Z geometry) of the resulting enolate can be influenced by factors such as the counterion and solvent, though this is less commonly a controlling factor in the subsequent reactions of β-keto ester enolates compared to ketone enolates.
Nucleophilic and Electrophilic Reactivity of the Beta-Keto Ester Moiety
The dual functionality of the β-keto ester moiety imparts both nucleophilic and electrophilic character. The α-carbon, via its enolate, is a potent nucleophile, while the two carbonyl carbons are electrophilic centers.
The enolate of this compound can act as a nucleophile in a variety of carbonyl condensation reactions. These reactions are powerful tools for constructing complex carbon skeletons.
Claisen Condensation: This reaction involves the condensation of two ester molecules to form a β-keto ester. vanderbilt.edujove.com A mixed (or crossed) Claisen condensation can occur between an enolizable ester and a non-enolizable ester. researchgate.net A relevant example is the condensation of 2-acetyl-6-methoxynaphthalene (B28280) with ethyl acetate in the presence of a strong base like sodium hydride, which is a key step in the synthesis of the precursor for the drug Nabumetone. google.com
Annulation Pathways: A particularly powerful application of β-keto ester reactivity is in annulation (ring-forming) sequences. The Robinson annulation, for example, combines a Michael addition with an intramolecular Aldol condensation to form a six-membered ring (a cyclohexenone). In a typical sequence involving a β-keto ester like ethyl acetoacetate and an α,β-unsaturated ketone (a chalcone, for instance), the enolate first acts as a Michael donor, adding to the β-carbon of the unsaturated system. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular base-catalyzed Aldol condensation, followed by dehydration, to furnish the cyclic product. This strategy is a cornerstone for the synthesis of steroid and terpene skeletons.
The nucleophilic enolate derived from this compound readily participates in substitution reactions with electrophiles, enabling the introduction of various substituents at the α-carbon.
Alkylation: In a reaction analogous to the acetoacetic ester synthesis, the enolate can be alkylated via an SN2 reaction with an alkyl halide. libretexts.org This is a highly efficient method for forming a new carbon-carbon bond at the α-position. libretexts.org The process involves deprotonation with a suitable base (e.g., sodium ethoxide) to quantitatively form the enolate, followed by the addition of the alkylating agent. libretexts.org The resulting α-substituted β-keto ester can be a valuable synthetic intermediate. For example, subsequent hydrolysis and decarboxylation of the ester group would yield a ketone with an elongated carbon chain. libretexts.org
Acylation: Similarly, the enolate can react with acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.org This C-acylation reaction introduces a third carbonyl group, leading to the formation of a β,δ-triketone derivative. These highly functionalized products can serve as precursors for various heterocyclic compounds.
Modern synthetic methods have explored the use of electrochemistry to drive transformations of β-keto esters under mild conditions. An example of this is the electrochemical, manganese-assisted carbon-carbon bond formation between β-keto esters and silyl (B83357) enol ethers. acs.org
In this process, tricarbonyl compounds with a quaternary carbon center are generated in moderate to good yields under neutral conditions. acs.org The reaction is believed to proceed through a manganese-mediated oxidation. Electroanalytical studies suggest that an electro-generated base at the cathode plays a crucial role by deprotonating the β-keto ester to form the enolate. acs.org The enolate then participates in the bond-forming step. This electrochemical approach offers an alternative to using stoichiometric amounts of chemical oxidants like CAN or Mn(OAc)₃. acs.org While attempts to render this specific transformation enantioselective using chiral ligands were unsuccessful, the method highlights the potential of electro-organic synthesis to access complex structures from β-keto ester precursors. acs.org
Influence of the 6-Methoxy-2-Naphthyl Moiety on Reaction Dynamics
The 6-methoxy-2-naphthyl moiety is a defining structural feature of this compound, profoundly influencing its chemical behavior. The large, rigid, and electronically rich naphthalene (B1677914) ring system, modified by the methoxy (B1213986) group, dictates the molecule's reactivity through a combination of electronic and steric effects. These factors govern the accessibility and electrophilicity of the reactive carbonyl centers, thereby controlling the dynamics of reactions in which the compound participates.
The electronic character of the 6-methoxy-2-naphthyl group is primarily governed by the interplay between the inductive and resonance effects of the methoxy substituent. The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom participate in the π-system of the naphthalene ring, leading to a potent electron-donating resonance effect (+R). nih.gov In aromatic systems, this +R effect typically dominates, enriching the electron density of the naphthalene ring.
This electron donation extends to the naphthoyl carbonyl group at the 2-position. The methoxy group at the 6-position is in conjugation with the 2-position, allowing for effective delocalization of electron density across the fused ring system. This extended conjugation provides significant resonance stabilization. kiku.dk Computational studies on related methoxy-substituted naphthalene systems show that the methoxy group's position is crucial for determining the electronic properties. tandfonline.comresearchgate.net For maximum resonance stabilization, the methoxy group tends to be coplanar with the naphthalene ring.
The increased electron density on the naphthoyl carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack compared to a similar compound with an electron-withdrawing group. This modulation of reactivity is critical in synthetic applications, influencing reaction rates and equilibrium positions.
Table 1: Influence of Substituent Electronic Effects on the Electrophilicity of the Naphthoyl Carbonyl Carbon
| Substituent at 6-Position | Electronic Effect | Expected Impact on Carbonyl Carbon's Electrophilicity |
| -OCH₃ (Methoxy) | Strong Electron-Donating (+R) | Decrease |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -NO₂ (Nitro) | Strong Electron-Withdrawing (-R) | Increase |
This interactive table illustrates the qualitative effect of different substituents on the reactivity of the carbonyl group based on established principles of electronic effects in aromatic systems.
Steric effects, arising from the spatial arrangement of atoms, play a crucial role in the chemistry of this compound. wikipedia.org The naphthalene ring is a bulky and rigid structure, which presents significant steric hindrance to the approach of reagents. This steric bulk can impede reactions by physically blocking access to the reactive sites, namely the carbonyl carbon of the naphthoyl group and the α-carbon of the ethyl acetate moiety.
This steric inhibition is particularly evident in reactions involving bulky nucleophiles or catalysts. The accessibility of the keto and ester functionalities is restricted, which can be exploited to achieve selectivity in certain transformations. For instance, a bulky reducing agent might selectively react with a less hindered carbonyl group in a different part of a larger molecule, leaving the naphthoyl group intact. The rigidity of the fused ring system contributes more significantly to this steric strain than a flexible alkyl group would.
Table 2: Hypothetical Relative Reaction Rates Illustrating Steric Hindrance
| Substrate | Aromatic Moiety | Relative Steric Bulk | Predicted Relative Rate of Reaction with a Bulky Nucleophile |
| Ethyl benzoylacetate | Phenyl | Low | 100 |
| Ethyl (2-naphthoyl) acetate | 2-Naphthyl | High | 45 |
| Ethyl (1-naphthoyl) acetate | 1-Naphthyl | Very High | 15 |
This interactive table provides a conceptual comparison of reaction rates, demonstrating how the increasing size and steric hindrance of the aromatic group from phenyl to 2-naphthyl and 1-naphthyl would be expected to decrease the rate of a reaction sensitive to steric effects.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the proton nuclei of Ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) are not available in the reviewed literature.
A detailed assignment of the chemical shifts for the carbon-13 nuclei of Ethyl (6-methoxy-2-naphthoyl) acetate could not be compiled due to a lack of available spectral data.
Information regarding the use of 2D NMR techniques to establish the covalent bond framework and through-space correlations of this compound is not publicly accessible.
Vibrational Spectroscopy for Molecular Structure and Bonding
The characteristic infrared absorption frequencies corresponding to the functional groups present in this compound have not been published in the available resources.
No data on the Raman scattering spectrum of this compound, which would provide complementary information on its vibrational modes, could be located.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the analyte.
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₁₆H₁₆O₄, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that corresponds closely to this theoretical value, thereby confirming its elemental formula. In the analysis of related ester compounds, HRMS is crucial for distinguishing between ions with very similar masses, such as confirming the loss of specific fragments like C₂H₄ versus CO. capes.gov.br
Table 1: Theoretical Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass |
|---|---|---|
| [M]⁺ | C₁₆H₁₆O₄ | 272.1049 |
| [M+H]⁺ | C₁₆H₁₇O₄⁺ | 273.1121 |
Note: Data is calculated based on isotopic masses and is presented for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides detailed structural information.
For this compound, the fragmentation would likely proceed through characteristic pathways for β-keto esters and naphthyl derivatives. Studies on related N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters show that fragmentation often involves the ester and naphthoyl moieties, yielding sequence-specific ions. nih.govresearchgate.net Based on its structure, key fragmentation pathways for this compound can be predicted:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group to lose an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (B1197577) via a McLafferty rearrangement.
Loss of ethanol (B145695) (-C₂H₅OH): Elimination of an ethanol molecule (46 Da).
Cleavage of the β-keto group: Fragmentation at the bond between the carbonyl carbons.
Formation of the 6-methoxy-2-naphthoyl cation: A prominent fragment corresponding to the [C₁₁H₉O(OCH₃)]⁺ ion (m/z 185) would be expected from the cleavage of the bond adjacent to the naphthyl ring system.
Analysis of these product ions allows for the unambiguous reconstruction of the molecule's structure.
X-ray Diffraction for Solid-State Crystal Structure Determination (for related naphthyl-keto esters and cyclohexenone derivatives)
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and packing within the crystal lattice. While a specific structure for this compound is not detailed, analysis of the closely related compound Ethyl 6-methoxy-2-naphthoate provides valuable comparative data. researchgate.net This related ester crystallizes in the orthorhombic space group Pbca. researchgate.net
Table 2: Crystallographic Data for the Related Compound Ethyl 6-methoxy-2-naphthoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.7132 (9) |
| b (Å) | 6.1977 (4) |
| c (Å) | 25.362 (2) |
| V (ų) | 2312.7 (3) |
| Z | 8 |
Source: Acta Crystallographica Section E, 2007, E63, o2350. researchgate.net
The crystal structure of Ethyl 6-methoxy-2-naphthoate reveals significant conformational details. The methoxy (B1213986) group is nearly coplanar with the naphthyl ring system, indicating electronic conjugation. In contrast, the ethoxy group is substantially twisted out of the plane of the aromatic system, with a C—O—C—C torsion angle of -85.31 (15)°. researchgate.net Computational modeling combined with XRD is often used to determine the lowest energy conformations of molecules. nih.gov For β-keto esters, conformational analysis is crucial as they can exist in keto-enol tautomeric forms, with spectroscopic evidence suggesting the keto form is often predominant. nih.gov The spatial arrangement and intermolecular forces, such as π–π stacking and hydrogen bonding, dictate the crystal's stability and physical properties. nih.gov
Electron density distribution studies, derived from high-resolution X-ray diffraction data or calculated using methods like Density Functional Theory (DFT), map the distribution of electrons within the molecule. nih.gov These maps reveal the nature of chemical bonds, lone pairs, and regions of electrophilic or nucleophilic character. For a molecule like this compound, such studies would visualize the delocalized π-electron system of the naphthalene (B1677914) ring. researchgate.net The electron-donating methoxy group would increase the electron density on the aromatic ring, particularly at the ortho and para positions, while the electron-withdrawing naphthoyl acetate group would decrease it. This information is critical for understanding the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net
Electronic Absorption and Fluorescence Spectroscopy (for related naphthyl chromophores)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. The naphthalene moiety acts as the primary chromophore in this compound, and its spectroscopic properties are characteristic of a polycyclic aromatic hydrocarbon. nih.gov
The UV absorption spectrum of naphthalene and its derivatives is dominated by intense π-π* transitions. aanda.org The spectrum typically shows several distinct bands. For naphthalene itself in cyclohexane, absorption maxima are observed around 221 nm, 275 nm, and 311 nm. omlc.orgresearchgate.net The introduction of substituents onto the naphthalene ring can significantly alter the absorption and fluorescence properties. Electron-donating groups, such as the methoxy group, typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and can also increase fluorescence intensities. mdpi.com
Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Naphthalene-based compounds are known for their strong fluorescence and high quantum yields, making them useful as fluorescent probes. nih.gov Naphthalene exhibits an emission peak around 322 nm when excited at 311 nm. aatbio.com The specific emission wavelength and intensity for this compound would be influenced by the methoxy and ethyl acetate substituents on the core naphthyl fluorophore.
Table 3: Representative Photophysical Properties of Naphthalene
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Hexane | ~312, 286, 221 | ~323, 336 | 0.23 |
| Cyclohexane | ~311, 275 | ~322 | 0.23 |
Sources: Journal of the Physical Chemistry, Oregon Medical Laser Center. omlc.orgaatbio.comresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on Ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, a vibrational frequency analysis is generally performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared and Raman spectra. researchgate.netnih.gov Such calculations for related molecules have successfully correlated theoretical spectra with experimental measurements. nih.gov
A hypothetical data table for the optimized geometric parameters of Ethyl (6-methoxy-2-naphthoyl) acetate, derived from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory inoe.ro), would resemble the following:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C=O (keto) | ~1.23 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | C-C (naphthyl) | ~1.37-1.42 Å |
| Bond Angle | O=C-C | ~120° |
| Dihedral Angle | C-C-C-O (ester) | Variable |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would require a specific DFT study.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic and structural predictions. These would be valuable for benchmarking DFT results and for investigating specific electronic phenomena where DFT might be less reliable.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of a molecule's kinetic stability and reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. inoe.ro
For this compound, the HOMO would likely be located on the electron-rich methoxy-naphthalene ring system, while the LUMO would be centered on the electron-withdrawing keto-ester moiety. Analysis of the spatial distribution of these orbitals would help predict how the molecule interacts with electrophiles and nucleophiles.
A hypothetical FMO data table for this compound would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | (Calculated Value) |
| LUMO Energy | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) |
Note: These values would be outputs of a quantum chemical calculation.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model these interactions using either implicit models, which treat the solvent as a continuous medium, or explicit models, where individual solvent molecules are included in the simulation box. Studying this compound in different solvents would reveal how its conformation and intermolecular interactions change, which is crucial for understanding its behavior in solution.
Molecules can self-assemble into larger structures, or aggregates, through non-covalent intermolecular interactions like π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov Given the aromatic nature of its naphthalene (B1677914) core, this compound could potentially exhibit π-π stacking. nih.gov MD simulations could predict whether aggregation is favorable in certain solvents and what the preferred arrangement of molecules within an aggregate would be. This is particularly relevant for understanding its solid-state properties and crystallization behavior. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is instrumental in elucidating the intricate details of chemical reactions. By mapping out the energetic landscape of a reaction, chemists can identify the most probable pathways and characterize the transient species involved.
Potential energy surface (PES) scans are computational methods used to explore the energy of a molecular system as a function of its geometry. For a reaction involving this compound, such as its hydrolysis or participation in a condensation reaction, a PES scan can identify the lowest energy path from reactants to products. This path includes transition states, which are the energetic maxima along the reaction coordinate.
The activation energy (Ea) is a critical kinetic parameter representing the energy barrier that must be overcome for a reaction to occur. longdom.org Computational methods, such as those employing the Arrhenius equation, can be used to calculate this value. longdom.orgumcs.pl The equation is given by:
k = A * e^(-Ea/RT)
where 'k' is the rate constant, 'A' is the pre-exponential factor, 'R' is the universal gas constant, and 'T' is the temperature. longdom.org By calculating the energies of the reactant(s) and the transition state, the activation energy can be determined. For instance, in the hydrolysis of a similar ester, ethyl acetate, the activation energy provides insight into the reaction's speed and efficiency. longdom.org Factors such as the nature of the reactants and temperature can influence the activation energy. longdom.org
Table 1: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |
| Uncatalyzed Hydrolysis | DFT (B3LYP/6-31G) | 120 |
| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 85 |
| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 70 |
Computational modeling is also crucial for understanding catalyzed reactions. For β-keto esters, which is the class of compounds that this compound belongs to, enzymes like retroaldolases can catalyze reactions such as the retro-aldol reaction. organic-chemistry.orgresearchgate.net Theoretical studies can model the enzyme's active site and the substrate's binding to elucidate the catalytic mechanism. This includes identifying key amino acid residues involved in catalysis and stabilizing the transition state.
Furthermore, these models can predict the stereochemical outcome of a reaction. For instance, in asymmetric catalysis, computational studies can explain why one enantiomer or diastereomer is formed preferentially. This is achieved by calculating the energies of the different transition states leading to the various stereoisomers. The pathway with the lower activation energy will be the favored one, thus determining the product's stereochemistry. While direct studies on this compound are not available, the principles from studies on other β-keto esters are applicable. organic-chemistry.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and development to predict the activity of new, unsynthesized compounds.
For a compound like this compound, which is a precursor to the non-steroidal anti-inflammatory drug (NSAID) naproxen, QSAR studies could be employed to design new analogs with improved properties. researchgate.netresearchgate.net A typical QSAR study involves:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
A study on 6-methoxy benzamides, for example, used QSAR to predict their D2 receptor antagonistic activity. nih.gov Similar methodologies could be applied to derivatives of this compound to explore their potential as anti-inflammatory agents or for other therapeutic applications.
Cheminformatics tools are essential throughout the QSAR workflow, from managing chemical databases and calculating descriptors to building and validating the models. These computational approaches help to prioritize the synthesis of new compounds, thereby saving time and resources in the drug discovery process.
Table 2: Example of a QSAR Data Table for Hypothetical Analogs of this compound
| Compound | LogP | Molecular Weight | Polar Surface Area | Experimental pIC50 | Predicted pIC50 (MLR) | Predicted pIC50 (ANN) |
| Analog 1 | 3.5 | 258.29 | 52.6 | 6.2 | 6.1 | 6.2 |
| Analog 2 | 3.8 | 272.32 | 52.6 | 6.5 | 6.4 | 6.5 |
| Analog 3 | 3.2 | 244.26 | 61.8 | 5.9 | 6.0 | 5.9 |
| Analog 4 | 4.1 | 286.35 | 52.6 | 6.8 | 6.7 | 6.8 |
This table is a hypothetical representation of data that would be used in a QSAR study and is for illustrative purposes only.
Synthetic Applications and Chemical Transformations
Building Block in Complex Natural Product and Pharmaceutical Intermediate Synthesis
The unique structure of Ethyl (6-methoxy-2-naphthoyl) acetate (B1210297) makes it an ideal starting material for constructing more elaborate molecular architectures. Its reactive sites can be selectively manipulated to build stereochemically rich and functionally diverse compounds.
Construction of Substituted Cyclohexenone Rings
The reactivity of the active methylene (B1212753) group in Ethyl (6-methoxy-2-naphthoyl) acetate is central to its use in forming cyclic structures. One of the most powerful applications is in the construction of substituted cyclohexenone rings via the Robinson annulation reaction. masterorganicchemistry.comorganic-chemistry.org This classic tandem reaction involves a Michael addition followed by an intramolecular aldol condensation. libretexts.orgcsbsju.edudifferencebetween.com
In this sequence, the enolate of this compound acts as the Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. differencebetween.com This initial conjugate addition forms a 1,5-dicarbonyl intermediate. masterorganicchemistry.com This intermediate, under the reaction conditions, then undergoes an intramolecular aldol condensation, where the enolate formed at one carbonyl group attacks the other, leading to the formation of a six-membered ring. Subsequent dehydration yields the final substituted cyclohexenone product. This strategy provides a robust method for synthesizing fused ring systems containing the 6-methoxynaphthalene core.
Utility in Naproxen Analog Synthesis (as a structural motif)
This compound is a key structural precursor for the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), and its analogs. nih.govgoogle.comgoogle.com The core of the molecule already contains the 6-methoxy-2-naphthyl group, which is the essential pharmacophore of Naproxen.
The synthesis of Naproxen itself often proceeds through intermediates like 2-acetyl-6-methoxynaphthalene (B28280). mdpi.comgoogle.comorgsyn.org this compound provides a platform for creating derivatives by modifying the β-keto ester portion of the molecule before the final steps that would form the propionic acid side chain of Naproxen. For instance, alkylation or other modifications at the α-position of the keto ester can lead to a variety of Naproxen analogs with potentially altered pharmacological profiles. The transformation of related intermediates into Naproxen methyl ester has been documented as a method for creating such analogs. researchgate.net
Precursor for Beta-Amino Acid Derivatives
β-Amino acids are crucial components of many biologically active molecules and are known for forming stable secondary structures in peptides. nih.govhilarispublisher.com this compound can serve as a precursor for the synthesis of β-amino acid derivatives bearing the 6-methoxynaphthalene moiety.
A common synthetic route involves the selective reduction of the ketone functionality to a hydroxyl group, forming a β-hydroxy ester. This transformation can be followed by activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) and subsequent nucleophilic substitution with an azide source, followed by reduction to the amine. This sequence provides access to enantiomerically enriched β-amino acids if asymmetric reduction techniques are employed in the initial step. nih.govwustl.edu The synthesis of β-amino acids is an area of significant research due to their pharmacological importance. hilarispublisher.com
Derivatization Strategies for Expanding Molecular Diversity
The presence of two distinct functional groups in this compound allows for selective modifications, enabling the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.
Modification of the Ester Functional Group (e.g., toward prodrugs)
The ethyl ester group can be readily modified, most commonly through hydrolysis to the corresponding carboxylic acid, followed by re-esterification with different alcohols. This strategy is particularly relevant in medicinal chemistry for the development of prodrugs. nih.govnih.govresearchgate.net Ester prodrugs are often designed to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and bioavailability. nih.govmdpi.com
By converting the ethyl ester of a biologically active derivative to other esters (e.g., methyl, isopropyl, or more complex esters), it is possible to fine-tune its lipophilicity and rate of enzymatic hydrolysis in the body. banglajol.inforesearchgate.net This approach can mask polar functional groups, enhancing membrane permeability. researchgate.net The ubiquitous presence of esterase enzymes in the body ensures that the ester is cleaved to release the active carboxylic acid form. researchgate.netacs.org
Selective Transformations at the Ketone Moiety
The ketone carbonyl group is a hub for a variety of chemical transformations that can introduce new functional groups and stereocenters. Selective reduction of the ketone, as mentioned for β-amino acid synthesis, can be achieved using various reducing agents. Asymmetric transfer hydrogenation, for example, can yield chiral β-hydroxy esters, which are valuable synthetic intermediates.
Other transformations include:
Formation of Oximes and Hydrazones: Reaction with hydroxylamine or hydrazine derivatives provides a straightforward way to introduce new nitrogen-containing functionalities.
Wittig-type Reactions: These reactions can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.
Chain Extension: The β-keto ester can be converted into a β-substituted γ-keto ester through reactions with zinc carbenoids, which proceeds via the formation of a cyclopropane intermediate. organic-chemistry.org
These derivatization strategies at the ketone moiety significantly expand the molecular diversity that can be generated from this versatile starting material.
Functionalization of the Naphthalene (B1677914) Nucleus
The 6-methoxynaphthalene core of this compound and related compounds is a key target for chemical modification to alter the molecule's properties or to synthesize new derivatives. The reactivity of the naphthalene ring system is influenced by the existing substituents, primarily the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing acyl group.
One significant example of functionalizing this nucleus is through electrophilic aromatic substitution, such as halogenation. For instance, in a synthetic route for the anti-inflammatory drug nabumetone, a related precursor, 2-acetyl-6-methoxynaphthalene, can be brominated. A process has been described that involves reacting 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate. google.com This indicates that the position adjacent to the methoxy group (C-5) is susceptible to bromination, a common strategy to introduce a functional handle for further reactions like cross-coupling.
The regioselectivity of functionalization on the parent 2-methoxynaphthalene (B124790) ring system is highly dependent on reaction conditions. For example, the Friedel-Crafts acylation of 2-methoxynaphthalene to produce precursors for compounds like this compound is sensitive to the solvent used. When the acylation is performed in nitrobenzene, the reaction predominantly occurs at the 6-position, leading to the desired 2-acetyl-6-methoxynaphthalene. orgsyn.org However, using carbon disulfide as the solvent directs the acylation primarily to the 1-position. orgsyn.org This demonstrates that by carefully selecting reagents and conditions, it is possible to control the position of new substituents on the naphthalene nucleus.
Further modifications can be envisioned based on the known chemistry of naphthalenes. These include:
Nitration: Introduction of a nitro group, which can then be reduced to an amine, providing a point for a wide range of further derivatization.
Sulfonation: Addition of a sulfonic acid group, which can alter solubility or be used as a directing group or a leaving group in subsequent transformations.
These functionalization strategies allow for the synthesis of a diverse library of derivatives based on the 6-methoxynaphthalene scaffold, enabling the fine-tuning of their chemical and physical properties for various applications.
Advanced Materials and Supramolecular Chemistry Potential
The structural features of this compound, particularly its rigid, planar naphthalene core and its flexible side chain with hydrogen-bonding acceptors (ester and ketone carbonyls), make it an interesting candidate for applications in materials science and supramolecular chemistry. While direct research on this specific molecule is limited, its close structural relationship to the well-studied nonsteroidal anti-inflammatory drug (NSAID) naproxen provides significant insight into its potential.
Derivatives of naproxen, which also contains the 6-methoxynaphthalene moiety, have been shown to be excellent building blocks for supramolecular gels. researchgate.net These gels are formed through self-assembly of the molecules driven by non-covalent interactions, such as hydrogen bonding, π-π stacking of the naphthalene rings, and van der Waals forces. For example, primary ammonium monocarboxylate salts derived from naproxen and its amino acid conjugates have been synthesized and demonstrated to be effective supramolecular gelators, capable of forming self-sustaining networks in solvents. researchgate.net The resulting gels can be characterized by their rheological properties and nanoscale fibrous structures. researchgate.net
Given these precedents, this compound could potentially be modified to create similar self-assembling systems. The ester group could be hydrolyzed to a carboxylic acid, which could then be used to form salts or amides, analogous to the naproxen derivatives. researchgate.netnih.gov These new molecules could be designed to form:
Organogels or Hydrogels: For applications in drug delivery, tissue engineering, or as stimuli-responsive materials.
Liquid Crystals: The rigid naphthalene core is a common feature in liquid crystalline molecules (mesogens). By attaching appropriate functional groups, it may be possible to induce liquid crystalline phases.
Molecular Probes: The naphthalene unit is inherently fluorescent. Modifications to the molecule could tune its photophysical properties, leading to the development of fluorescent sensors for detecting specific ions or molecules. For instance, naproxen itself has been used as a basis for chemiluminescent probes. acs.org
The potential for this compound and its derivatives in advanced materials is rooted in the unique combination of the bulky, aromatic naphthalene nucleus and the versatile functional groups on its side chain, which together can direct the formation of ordered, functional supramolecular assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
